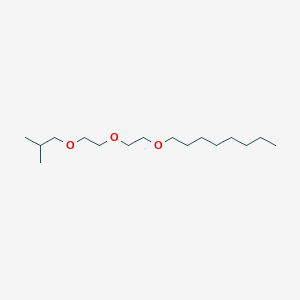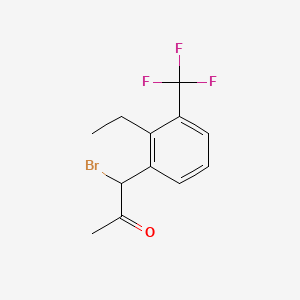
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O. This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound with significant applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of the corresponding ketone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and catalysts such as palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity to specific receptors or enzymes. The compound’s effects are mediated by its ability to form covalent bonds or undergo specific chemical transformations within biological systems .
Comparaison Avec Des Composés Similaires
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-1-(2-methyl-3-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-1-(2-ethyl-3-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of a propan-2-one moiety.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12BrF3O |
|---|---|
Poids moléculaire |
309.12 g/mol |
Nom IUPAC |
1-bromo-1-[2-ethyl-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O/c1-3-8-9(11(13)7(2)17)5-4-6-10(8)12(14,15)16/h4-6,11H,3H2,1-2H3 |
Clé InChI |
LZFWRILDSSMNQA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1C(F)(F)F)C(C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



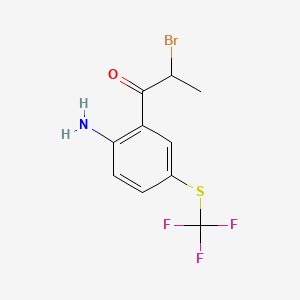
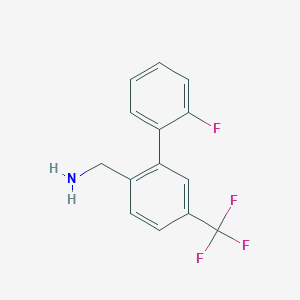
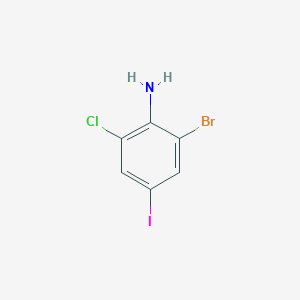
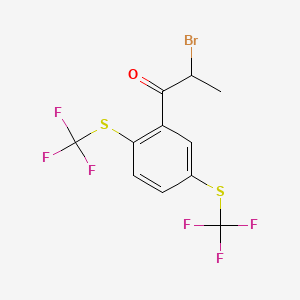
![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
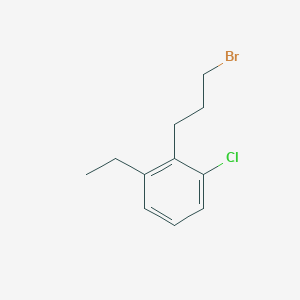
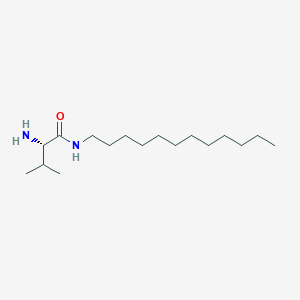



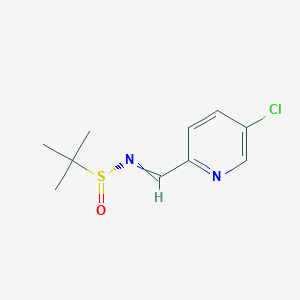
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
